molecular formula C15H23N B11724169 1-[4-(tert-Butyl)phenyl]cyclobutanemethanamine

1-[4-(tert-Butyl)phenyl]cyclobutanemethanamine

Cat. No.: B11724169
M. Wt: 217.35 g/mol
InChI Key: HADWGBBTCWBMLP-UHFFFAOYSA-N
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Description

1-[4-(tert-Butyl)phenyl]cyclobutanemethanamine is an organic compound with the molecular formula C15H23N. It is a cyclobutane derivative with a tert-butylphenyl group attached to the cyclobutane ring. This compound is used in various research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(tert-Butyl)phenyl]cyclobutanemethanamine typically involves the reaction of 4-tert-butylbenzyl chloride with cyclobutanemethanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(tert-Butyl)phenyl]cyclobutanemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, cyanides, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyclobutanemethanamine derivatives.

Scientific Research Applications

1-[4-(tert-Butyl)phenyl]cyclobutanemethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(tert-Butyl)phenyl]cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(tert-Butyl)phenyl]cyclobutanemethanamine hydrochloride
  • 4-tert-Butylphenylcyclobutanemethanamine
  • tert-Butylphenylcyclobutanemethanamine

Uniqueness

This compound is unique due to its cyclobutane ring structure and the presence of a tert-butylphenyl group. This combination of structural features imparts specific chemical and physical properties that make it valuable for various research applications.

Properties

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

[1-(4-tert-butylphenyl)cyclobutyl]methanamine

InChI

InChI=1S/C15H23N/c1-14(2,3)12-5-7-13(8-6-12)15(11-16)9-4-10-15/h5-8H,4,9-11,16H2,1-3H3

InChI Key

HADWGBBTCWBMLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(CCC2)CN

Origin of Product

United States

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